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Introduction to Ensartinib Clinical Pharmacology

Ensartinib is a novel, highly selective, third-generation anaplastic lymphoma kinase (ALK) tyrosine
kinase inhibitor that has demonstrated promising clinical activity in patients with ALK-positive non-small
cell lung cancer (NSCLC). With its recent approval by the National Medical Products Administration
(NMPA) of China as a first-line treatment for ALK-positive locally advanced or metastatic NSCLC,
understanding its pharmacokinetic profile and disposition characteristics becomes crucial for optimizing
dosing regimens and managing drug-drug interactions in clinical practice. Ensartinib represents a
significant advancement in targeted therapy for NSCLC, particularly due to its enhanced potency compared
to earlier generation ALK inhibitors and its ability to overcome common resistance mutations that limit the

effectiveness of agents like crizotinib.

The development of comprehensive pharmacokinetic study protocols for ensartinib requires careful
consideration of its unique physicochemical properties, metabolic pathways, and transporter
interactions. These factors collectively influence the absorption, distribution, metabolism, and excretion
(ADME) profile of the drug, ultimately affecting its safety and efficacy in patients. This document provides
detailed application notes and experimental protocols to guide researchers in designing robust

pharmacokinetic studies for ensartinib, incorporating both preclinical and clinical methodologies to fully
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characterize its disposition in humans. The protocols outlined herein are based on current scientific literature
and aim to standardize approaches for evaluating ensartinib's pharmacokinetic properties across different

patient populations and clinical scenarios.

Fundamental Pharmacokinetic Parameters of
Ensartinib

Key Pharmacokinetic Characteristics

The pharmacokinetic profile of ensartinib has been characterized in both healthy volunteers and patients
with ALK-positive NSCLC. Following oral administration, ensartinib demonstrates predictable absorption
and a prolonged elimination half-life that supports once-daily dosing. A mass balance study in healthy male
subjects following a single 200 mg/100 pCi oral dose of radiolabeled ensartinib revealed critical insights
into its disposition characteristics, with the drug being well-tolerated and exhibiting favorable

pharmacokinetic properties that contribute to its clinical efficacy [1].

Table 1: Fundamental Pharmacokinetic Parameters of Ensartinib in Humans

Parameter Value (Mean) Conditions Study Population
C~max~ 185 ng/mL Fasted state Healthy subjects
AUC~(0-)~ 3827 h-ng/mL Single 200 mg dose Healthy subjects
T~max~ 3.25 hours Oral administration Healthy subjects

| Terminal t~1/2~ | 18.3 hours (ensartinib) 27.2 hours (total radioactivity) | Plasma elimination | Healthy
subjects | | Apparent Volume of Distribution | Not specified | | | | Systemic Clearance | Not specified | | | |
Absolute Bioavailability | Not determined | | | | Recovery (Feces) | 91.00% of administered dose | Over 7
days collection | Healthy subjects | | Recovery (Urine) | 10.21% of administered dose | Over 7 days

collection | Healthy subjects |
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Absorption and Distribution Properties

Ensartinib is orally bioavailable with a median T~max~ of approximately 3.25 hours, indicating moderate
absorption rate. The effect of food on ensartinib absorption has been evaluated in clinical studies, with
recommendations to administer the drug in a consistent manner relative to meals to minimize variability in
exposure. In a phase I/II clinical trial, patients were initially randomized to take ensartinib with or without
food during cycle 1 to formally assess the food effect, after which they could choose their preferred
administration method [2]. Distribution studies conducted in Sprague-Dawley rats treated orally with
ensartinib at 50 mg/kg demonstrated that the drug effectively penetrates various tissues, with
quantification of ensartinib concentration in both plasma and skin at multiple time points post-dose [2].
These distribution characteristics are particularly relevant for understanding both efficacy at the tumor site
and toxicity profiles observed in clinical trials, such as the rash commonly associated with ensartinib

treatment.

Drug Interaction Potential

Transporter and Enzyme Inhibition Profile

Ensartinib demonstrates a significant drug interaction potential through its effects on key drug
transporters and cytochrome P450 enzymes. Comprehensive in vitro studies have characterized ensartinib
as a potent inhibitor of several clinically important efflux transporters and metabolic enzymes, which can
perpetrate pharmacokinetic drug-drug interactions (DDIs) and modulate multidrug resistance (MDR) when

combined with other therapeutic agents [3].

Table 2: Ensartinib Inhibition Potential Against Transporters and Enzymes

Target Inhibition IC~50~ Clinical Significance Substrate Drugs Affected

| ABCB1 (P-gp) | 3.69 pM (Hoechst 33342) 4.75 pM (daunorubicin) | Potent inhibition | Daunorubicin,
docetaxel, other ABCB1 substrates | | ABCG2 (BCRP) | 9.13 pM (Hoechst 33342) 28.3 pM (mitoxantrone) |
Potent inhibition | Mitoxantrone, topotecan, methotrexate | | ABCC1 (MRP1) | >50 uM | Negligible
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inhibition | | | CYP3A4 | 1.12 pM (recombinant) 23.5 pM (cellular) | Strong inhibition | Docetaxel,
midazolam, CYP3A4 substrates | | CYP2C9 | 4.93 pM | Strong inhibition | Warfarin, phenytoin, NSAIDs | |
CYP2C19 | 14.6 pM | Moderate inhibition | Proton pump inhibitors, clopidogrel | | CYP3A5 | 19.1 uM |
Moderate inhibition | | | CYP2C8 | 20.6 pM | Moderate inhibition | Repaglinide, paclitaxel |

Clinical Implications of Drug Interactions

The transporter inhibition profile of ensartinib has important clinical implications for combination
therapy. Accumulation studies in MDCKII cell lines demonstrated that ensartinib significantly increases the
intracellular concentration of substrate drugs for both ABCB1 and ABCG?2 transporters, potentially
overcoming transporter-mediated resistance in cancer cells [3]. Specifically, ensartinib synergistically
potentiated the antiproliferative effects of daunorubicin (ABCB1 substrate), mitoxantrone (ABCG?2
substrate), and docetaxel (CYP3A4 substrate) in corresponding overexpressing cellular models. However,
ensartinib itself was identified as a substrate of ABCB1 in MDCKII monolayer transport assays,
suggesting that co-administration with potent ABCB1 inhibitors may alter ensartinib's absorption and tissue
distribution [3]. These findings indicate that ensartinib may perpetrate clinically relevant pharmacokinetic
DDIs and modulate ABCB1-, ABCG2-, and CYP3A4-mediated MDR, providing a rationale for strategic
combination therapies while also warranting caution regarding potential interactions with concomitant

medications.

Clinical Dosing and Therapeutic Recommendations

Dosing Regimen Optimization

The recommended phase IT dose (RP2D) for ensartinib was established as 225 mg once daily based on a
first-in-human phase I/II clinical trial in patients with advanced solid tumors, primarily ALK-positive
NSCLC. This dose was selected based on the frequency of rash observed at the 250 mg dose level without
corresponding improvement in antitumor activity, though the maximum tolerated dose was not formally
reached [2]. The dose escalation phase of the study employed an accelerated titration scheme starting at 25
mg once daily, with doubling until drug-related Grade >2 adverse events occurred, after which a standard

3+3 design was implemented.
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Table 3: Clinical Dosing Recommendations and Therapeutic Outcomes

. . Recommended Response Median . .
Patient Population Key Considerations
Dose Rate PFS

ALK TKI-naive 225 mg once daily 80% 26.2 First-line setting
months

Prior crizotinib only 225 mg once daily 69% 9.0 Post-crizotinib setting
months

All ALK-positive 200-225 mg once 60% 9.2 Mixed population

patients (2200 mg) daily months

Patients with CNS 225 mg once daily Intracranial Not Blood-brain barrier

metastases RR: 64% specified penetration

Dose modification Reduce to 125 mg Maintains Not For management of

for toxicity once daily efficacy specified adverse events

Special Population Considerations

Ensartinib has demonstrated meaningful clinical activity across various patient subgroups, including those
with central nervous system (CNS) metastases, which represents a common site of progression in ALK-
positive NSCLC. The intracranial response rate of 64% highlights ensartinib's ability to achieve
therapeutic concentrations in the brain, addressing a significant limitation of earlier ALK inhibitors [2]. For
patients who develop severe adverse events, particularly rash which represents the most common treatment-
related toxicity occurring in 56% of patients, dose reduction to 125 mg once daily has been successfully
implemented without apparent compromise to efficacy [4] [2]. Other common treatment-related toxicities
include nausea (36%), pruritus (28%), vomiting (26%), and fatigue (22%), with 23% of patients
experiencing Grade 3-4 treatment-related adverse events [2]. The management of these toxicities,
particularly through dese interruption followed by dose reduction, allows for prolonged treatment duration

while maintaining quality of life.
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Experimental Protocols for Pharmacokinetic Studies

Mass Balance and Metabolic Disposition Study Protocol

5.1.1 Study Objectives and Design

The mass balance study aims to characterize the absorption, metabolism, and excretion of ensartinib in
humans using radiolabeled [**C]Jensartinib. This study follows an open-label, single-dose design conducted
in healthy male subjects under fasted conditions. Each participant receives a single oral dose of 200 mg
ensartinib containing approximately 100 pCi of radiolabeled compound administered as an oral suspension
to ensure accurate dosing and complete absorption assessment. The study typically enrolls 6 healthy subjects

to obtain comprehensive excretion data and metabolite profiling [1].

5.1.2 Sample Collection and Processing

Biological sample collection is conducted at predetermined intervals to fully characterize the

pharmacokinetic profile and excretion pathways of ensartinib:

¢ Blood samples: Collected pre-dose and at multiple time points post-dose (0.5, 1, 2, 3, 4, 6, 8, 12, 24,
48, 72, 96, 120, 144, and 168 hours) for measurement of plasma concentrations of ensartinib and its
metabolites

¢ Plasma preparation: Blood samples are centrifuged at approximately 4°C to separate plasma, which
is then stored at -20°C or lower until analysis

¢ Urine collection: Collected pre-dose and at intervals of 0-12, 12-24, 24-48, 48-72, 72-96, 96-120,
120-144, and 144-168 hours post-dose

¢ Feces collection: Entire fecal samples are collected pre-dose and at 0-24, 24-48, 48-72, 72-96, 96-
120, 120-144, and 144-168 hours post-dose

All samples are stored at -20°C or lower until analysis to ensure sample stability and integrity of the

analytes [1].
5.1.3 Analytical Methods

The radioactivity concentration in blood, plasma, urine, and feces is determined by liquid scintillation
counting (LSC). Plasma concentrations of ensartinib are quantified using liquid chromatography-tandem

mass spectrometry (LC-MS/MS) with validated methods meeting standard acceptance criteria for
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selectivity, sensitivity, accuracy, and precision. For metabolite profiling and characterization, pooled
plasma, urine, and feces samples are subjected to high-performance liquid chromatography (HPLC) with

radiometric detection, and metabolite structures are elucidated using LC-MS/MS techniques [1].

Drug Interaction Assessment Protocol

5.2.1 In Vitro Transporter Inhibition Studies

Accumulation assays are performed using MDCKII cell lines transduced with human ABC transporters to

evaluate ensartinib's inhibition potential against key drug efflux transporters:

e Cell culture: MDCKII-ABCB1, MDCKII-ABCG2, MDCKII-ABCC1, and control MDCKII-par cells are
maintained under standard conditions

e Substrate accumulation: Cells are incubated with fluorescent substrates (Hoechst 33342, calcein
AM, daunorubicin, or mitoxantrone) in the presence or absence of increasing concentrations of
ensartinib (0.1-50 pM)

¢ Flow cytometric analysis: After incubation, cells are washed and analyzed by flow cytometry to
guantify intracellular fluorescence

¢ ICso determination: Concentration-response curves are generated to calculate half-maximal
inhibitory concentrations for each transporter [3]

5.2.2 Cytochrome P450 Inhibition Studies

The inhibitory effects of ensartinib on major CYP isoforms are assessed using recombinant enzymes:

¢ Enzyme incubation: Recombinant CYP isoforms (CYP3A4, CYP2C9, CYP2C8, CYP3A5, CYP2C19,
CYP1A2, CYP2D6, and CYP2B6) are incubated with isoform-specific probe substrates in the
presence of increasing concentrations of ensartinib (0.1-50 yM)

¢ Metabolite quantification: Reaction metabolites are quantified using LC-MS/MS methods

¢ ICso calculation: Concentration-inhibition relationships are analyzed to determine ICso values for
each CYP isoform [3]

5.2.3 Molecular Docking Studies

Molecular docking simulations are performed to characterize the molecular basis of interactions between

ensartinib and key targets:

¢ Protein preparation: Crystal structures of ABCB1, ABCG2, and CYP3A4 are obtained from the
Protein Data Bank and prepared for docking
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¢ Binding site identification: Known ligand binding sites are identified for each protein target

¢ Flexible docking: Ensartinib structure is flexibly docked into each binding site using appropriate
software

¢ Binding affinity estimation: The binding free energy and key interacting residues are identified for
each complex [3]

Data Visualization and Analytical Approaches

ADME Pathway Visualization

The absorption, distribution, metabolism, and excretion (ADME) pathway of ensartinib can be
effectively visualized using a structured flowchart that highlights key processes and quantitative recovery
data. The following Graphviz diagram provides a comprehensive overview of ensartinib's disposition in

humans, incorporating critical parameters from mass balance studies:
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Diagram 1: ADME Pathway of Ensartinib in Humans. This visualization summarizes the complete
disposition pathway of ensartinib following oral administration, incorporating key pharmacokinetic

parameters and quantitative excretion data derived from mass balance studies [1].

Drug Interaction Network Visualization

Ensartinib's potential for drug-drug interactions and multidrug resistance modulation involves complex
relationships with transporters, enzymes, and concomitant medications. The following Graphviz diagram

illustrates these interaction networks:
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Diagram 2: Ensartinib Drug Interaction Network. This diagram illustrates the complex interactions between
ensartinib and key drug transporters and metabolic enzymes, highlighting its potential to perpetrate drug-

drug interactions and modulate multidrug resistance when combined with specific therapeutic agents [3].

Conclusion and Clinical Applications
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Ensartinib demonstrates a favorable pharmacokinetic profile characterized by predictable absorption,
extensive tissue distribution, and a prolonged elimination half-life that supports once-daily dosing. The mass
balance studies reveal that ensartinib is primarily eliminated via fecal excretion (91.00%), with renal
excretion playing a minor role (10.21%), indicating that dose adjustment may not be necessary in patients
with renal impairment. The metabolic profile shows that unchanged ensartinib and its metabolite M465 are
the major circulating components, each accounting for 27.45% of the plasma total radioactivity, while other

circulating metabolites are minor contributors [1].

The drug interaction potential of ensartinib necessitates careful consideration when prescribing
concomitant medications. As a potent inhibitor of ABCB1, ABCG2, CYP3A4, and CYP2C9, ensartinib may
increase systemic exposure to drugs that are substrates of these transporters and enzymes, potentially
requiring dose adjustments or enhanced therapeutic drug monitoring [3]. Conversely, as an ABCB1
substrate itself, ensartinib's absorption and distribution may be affected by co-administration with potent
ABCBI1 inhibitors or inducers. These comprehensive pharmacokinetic characteristics provide the foundation
for optimal dosing strategies and individualized therapy with ensartinib in patients with ALK-positive

NSCLC, particularly in the context of combination regimens and special populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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